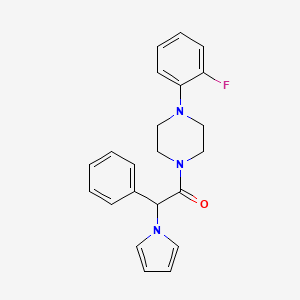

1-(4-(2-fluorophenyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(2-fluorophenyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone, also known as FPPE, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. FPPE belongs to the class of compounds known as piperazine derivatives, which have been shown to have a wide range of biological activities.

Aplicaciones Científicas De Investigación

- Researchers have explored the anticonvulsant potential of this compound. In a study, it was screened for its ability to prevent seizures. While further research is needed, initial results suggest that it may have antiepileptic effects .

- The compound’s structure contains a piperazine ring, which is a common motif in kinase inhibitors. It has been investigated as a potential inhibitor of receptor protein-tyrosine kinases (EC 2.7.10.1). Such inhibitors play a crucial role in cancer therapy by targeting aberrant signaling pathways .

- Inhibition of angiogenesis (the formation of new blood vessels) is essential in cancer treatment. Some derivatives of this compound have shown promise as angiogenesis inhibitors, potentially limiting tumor growth and metastasis .

- The compound’s unique structure makes it an interesting candidate for antineoplastic (anticancer) research. Investigations have focused on its effects against various cancer cell lines, including leukemia and solid tumors .

- Another application involves the compound’s role as a CXCR agonist. CXCR is a chemokine receptor involved in immune responses and hematopoiesis. Modulating CXCR activity can impact immune cell trafficking and inflammation .

- The compound shares structural similarities with folate (vitamin B9). Folate antimetabolites are used in cancer chemotherapy. Although not directly related to folate, this compound’s properties may contribute to its antineoplastic effects .

Anticonvulsant Properties

Kinase Inhibitor Activity

Angiogenesis Inhibition

Antineoplastic Agent

CXCR Agonist

Folate Antimetabolite

Propiedades

IUPAC Name |

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-phenyl-2-pyrrol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O/c23-19-10-4-5-11-20(19)24-14-16-26(17-15-24)22(27)21(25-12-6-7-13-25)18-8-2-1-3-9-18/h1-13,21H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJKGBYQHXOEJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C(C3=CC=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-fluorophenyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-1-ethyl-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2519511.png)

![N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2519512.png)

![5-Chloro-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2519513.png)

![Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2519525.png)

![4-tert-butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2519526.png)

![Methyl 2-[(2-naphthylsulfonyl)amino]acetate](/img/structure/B2519529.png)

![2-[4-(diethylsulfamoyl)phenoxy]acetic Acid](/img/structure/B2519533.png)